molecular formula C9H8N2O4 B010936 4,5-Dimethoxy-2-nitrobenzonitrile CAS No. 102714-71-6

4,5-Dimethoxy-2-nitrobenzonitrile

Cat. No. B010936
M. Wt: 208.17 g/mol
InChI Key: NQSQQGDTYKGCOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,5-Dimethoxy-2-nitrobenzonitrile often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. For instance, Maru and Shah (2013) demonstrated a three-component one-pot synthesis of a derivative of 4,5-Dimethoxy-2-nitrobenzonitrile, highlighting the utility of such methodologies in creating structurally intricate compounds efficiently (Maru & Shah, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of 4,5-Dimethoxy-2-nitrobenzonitrile has been characterized using various spectroscopic techniques. X-ray diffraction, in particular, has provided detailed insights into the crystal structure, showcasing the compound's arrangement and intermolecular interactions. The work by Maru and Shah (2013) is a prime example, where they detailed the crystal structure of a closely related compound, illustrating the importance of structural analysis in understanding the properties of such molecules (Maru & Shah, 2013).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzonitrile derivatives can be complex, with regioselectivity playing a crucial role in the outcome. Dalinger et al. (2000) explored the regioselective substitution for the nitro group in trinitrobenzonitrile, shedding light on the reactivity patterns of such compounds and the factors influencing their chemical behavior (Dalinger et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding the applications and handling of 4,5-Dimethoxy-2-nitrobenzonitrile. The detailed molecular structure analysis provided by Maru and Shah (2013) also contributes to our understanding of its physical properties, as the arrangement of molecules within the crystal can influence these characteristics (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties of 4,5-Dimethoxy-2-nitrobenzonitrile, including its reactivity and stability, are influenced by its functional groups and molecular structure. Studies like those conducted by Dalinger et al. (2000) provide insights into the chemical behavior of nitrobenzonitrile derivatives, highlighting the influence of structural factors on chemical reactivity (Dalinger et al., 2000).

Scientific Research Applications

  • Antiviral Prodrug Development : The molecule 4-amino-3-nitrobenzonitrile, which is structurally related to 4,5-Dimethoxy-2-nitrobenzonitrile, has shown potential in disrupting DNA/RNA helix formation. This property suggests its usefulness in developing antiviral prodrugs (Palafox et al., 2022).

  • Cancer Therapy : A derivative of 4,5-dimethoxy-2-nitrobenzonitrile effectively kills hypoxic EMT6 mammary carcinoma cells, showing potential as a therapeutic agent for hypoxic solid tumors. This feature is particularly significant given the minimal toxicity it poses to aerobic cells (Shyam et al., 1999).

  • Magnetic Properties Study : The study of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) revealed interesting insights into antiferromagnetic exchange interactions. This compound, which is closely related to 4,5-Dimethoxy-2-nitrobenzonitrile, showed a large dihedral angle between NO bonds and the benzene ring (Fujita et al., 1996).

  • Photochemical Properties : Studies on 4,5-dimethoxy-2-nitrobenzyl alcohol and related compounds have shown red-shifted absorption spectra and specific photochemical properties, vital for understanding photodynamics (Görner, 2005).

  • Chemical Synthesis and Reactions : The compound has been a subject in various chemical synthesis studies, including the synthesis of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, demonstrating its versatility in organic chemistry (Maru & Shah, 2013).

  • Catalytic Applications : In a study on hydrogenation of nitrobenzonitriles, the use of Raney nickel catalyst in specific solvents led to primary amines, highlighting the catalytic applications of derivatives of 4,5-Dimethoxy-2-nitrobenzonitrile (Koprivova & Červený, 2008).

  • Biomedical Applications : In biomedical research, derivatives of 4,5-Dimethoxy-2-nitrobenzonitrile have been used to develop novel light-responsive hydrogels with antimicrobial and antifouling capabilities, suggesting their potential in creating self-sterilizing and self-cleaning coatings (Liu & Liu, 2018).

Safety And Hazards

  • Precautionary Statements : Proper protective equipment (dust mask, eyeshields, gloves) should be used when handling this compound. Avoid inhalation, skin contact, and eye exposure. In case of ingestion or skin/eye contact, seek medical attention .

properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSQQGDTYKGCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363674
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrobenzonitrile

CAS RN

102714-71-6
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a nitric acid (40 mL) in ice bath was added 3,4-dimethoxybenzonitrile (5.0 g, 30.6 mmol) and was allowed to stir for 2 hours. Then the solution was gradually returned to room temperature. To this solution was added ice (200 mL) to get light yellow precipitate which was then collected by filtration to give 6.25 g (98%) of 2-nitro-4,5-dimethoxybenzonitrile. 1H NMR (100 MHz, DMSO-d6): δ3.69 (s, 3H, CH3), 3.90 (s, 3H, CH3), 7.53 (s, 1H, Ar--H), 7.75 (s, 1H, Ar--H). ms: m/z 208 (M+), 192 (M+ -16), 178 (M+ -30), 162 (M+ -46).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
A Ag/Cu-mediated decarboxylative cyanation of aryl carboxylic acids has been well established using NH 4 OAc/N, N-dimethylformamide (DMF) as a combined cyanide source under …
Number of citations: 2 sioc-journal.cn
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
LP Boivin, W Dupont, M Leclerc… - The Journal of Organic …, 2021 - ACS Publications
Forest biomass is viewed as a significant source of organic carbon and thus the ideal replacement of petroleum products. From the resources derived from biomass, lignocellulose is the …
Number of citations: 5 pubs.acs.org
C Karunakara, U Aparna, V Chandregowda… - Analytical …, 2012 - Springer
A simple and rapid reverse-phase high-performance liquid chromatographic (HPLC) method for the simultaneous separation and determination of erlotinib and its process-related …
Number of citations: 17 link.springer.com
HB Abed, J Schoene, M Christmann… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A convenient and efficient strategy has been devised to access 3-amino-2H-indazole derivatives in two steps from readily available starting materials. The conversion of 2-…
Number of citations: 17 pubs.rsc.org
付拯江, 郝广果, 石泉清, 周金琪, 姜李高, 汪水亮… - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: fuzhengjiang@ncu.edu.cn; caihu@ncu.edu.cn Received June 17, 2020; …
Number of citations: 2 sioc-journal.cn

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